molecular formula C12H10F17NO4S B12676554 Heptadecafluoro-N,N-bis(2-hydroxyethyl)isooctanesulphonamide CAS No. 93894-66-7

Heptadecafluoro-N,N-bis(2-hydroxyethyl)isooctanesulphonamide

Cat. No.: B12676554
CAS No.: 93894-66-7
M. Wt: 587.25 g/mol
InChI Key: AGKZAFDQVNHYRO-UHFFFAOYSA-N
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Description

HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE is a fluorinated organic compound with the molecular formula C₁₂H₁₀F₁₇NO₄S. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial and research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE typically involves the reaction of a fluorinated isooctane derivative with N,N-bis(2-hydroxyethyl)amine in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

  • Temperature: 50-70°C
  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile
  • Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

  • Continuous feeding of reactants into the reactor
  • Maintaining optimal reaction conditions
  • Efficient separation and purification of the product using techniques such as distillation and chromatography

Chemical Reactions Analysis

Types of Reactions

HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C

    Reduction: Lithium aluminum hydride in anhydrous ether, temperature around 0-25°C

    Substitution: Sodium hydroxide in aqueous medium, temperature around 25-50°C

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of hydroxylated or alkoxylated derivatives

Scientific Research Applications

HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of specialty coatings, lubricants, and fire-resistant materials.

Mechanism of Action

The mechanism of action of HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE involves its interaction with molecular targets such as cell membranes and proteins. The compound’s fluorinated tail provides hydrophobic interactions, while the sulfonamide group forms hydrogen bonds with target molecules. This dual interaction facilitates its role as a surfactant and emulsifying agent.

Comparison with Similar Compounds

Similar Compounds

  • HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE
  • HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONATE
  • HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONIC ACID

Uniqueness

HEPTADECAFLUORO-N,N-BIS(2-HYDROXYETHYL)ISOOCTANESULFONAMIDE is unique due to its specific combination of fluorinated and sulfonamide groups, which provide both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to other similar compounds.

Properties

CAS No.

93894-66-7

Molecular Formula

C12H10F17NO4S

Molecular Weight

587.25 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-N,N-bis(2-hydroxyethyl)-6-(trifluoromethyl)heptane-1-sulfonamide

InChI

InChI=1S/C12H10F17NO4S/c13-5(10(22,23)24,11(25,26)27)6(14,15)7(16,17)8(18,19)9(20,21)12(28,29)35(33,34)30(1-3-31)2-4-32/h31-32H,1-4H2

InChI Key

AGKZAFDQVNHYRO-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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